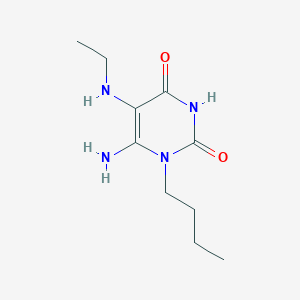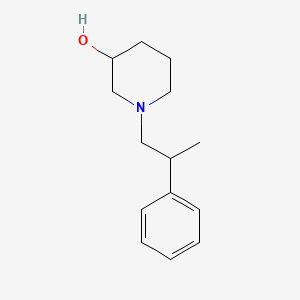
6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives involves reactions with various amines under specific conditions to create novel compounds with potential biological activities. For instance, novel tetramic acid derivatives were synthesized by reacting aryl or alkyl amines under reflux, leading to compounds exhibiting herbicidal and antifungal activities (Wang et al., 2010). Similarly, tetrahydro-2-thioxopyrimidine-4,5-diones were synthesized through a three-component reaction, demonstrating the versatility in synthesizing related compounds (Mehrabi & Alizadeh-bami, 2015).
Molecular Structure Analysis
The molecular structure of related tetrahydropyrimidine compounds reveals the importance of the spatial arrangement and substituents on their physical and chemical properties. X-ray diffraction analysis has been pivotal in determining these structures, as seen in compounds where the configuration and the crystal structure were elucidated to understand their biological activities better (Zhu et al., 2010; Trilleras et al., 2009).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives undergo various chemical reactions, including acylation, cycloaddition, and reactions with carboxylic acid chlorides, demonstrating their reactive nature and potential for further chemical modifications. These reactions not only extend the chemical diversity of these compounds but also enable the exploration of their chemical properties in different contexts (Steinlin & Vasella, 2009; Rubinov et al., 2008).
Physical Properties Analysis
The physical properties, including the solubility, melting point, and crystal structure, of tetrahydropyrimidine derivatives can be influenced by their molecular structure. For example, the isostructural nature and hydrogen-bonded sheets in certain compounds highlight the significance of intermolecular interactions on their physical state and stability (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of certain functional groups, and stability under various conditions, are crucial for understanding the behavior of tetrahydropyrimidine derivatives in chemical reactions and potential applications. The variety of chemical reactions these compounds can undergo, including acylation and enamino derivative formation, underscores their chemical versatility and potential for synthesis of novel molecules (Rubinov et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Anti-inflammatory Activity : A study highlights the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing their potential in vitro anti-inflammatory activity. Novel synthesis methods were employed, and the derivatives were characterized using various analytical techniques. These compounds exhibited significant anti-inflammatory activity, suggesting the need for further investigation to explore their therapeutic potential (Gondkar, Deshmukh, & Chaudhari, 2013).
Bioavailability and Synthetic Applications
- Hybrid Catalysts in Synthesis : The review article discusses the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. This review covers synthetic pathways employed for developing these derivatives, highlighting the role of various catalysts in enhancing the synthetic efficiency and potential for developing lead molecules (Parmar, Vala, & Patel, 2023).
Molecular and Enzymatic Studies
- Paramagnetic Amino Acid TOAC : Research on 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies is reviewed. TOAC, a paramagnetic amino acid, has been valuable in analyzing peptide backbone dynamics and secondary structure through various spectroscopic techniques, underscoring its significance in molecular and enzymatic studies relevant to understanding biological processes and drug development (Schreier et al., 2012).
Chemical and Physicochemical Properties
- Tert-Butanesulfinamide in Synthesis : The review focuses on the application of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines, covering the literature from 2010–2020. This methodology provides access to structurally diverse heterocycles, showcasing the compound's versatility in synthesizing biologically relevant molecules and its importance in medicinal chemistry (Philip et al., 2020).
Propiedades
IUPAC Name |
6-amino-1-butyl-5-(ethylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-6-14-8(11)7(12-4-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLBCUSOSAXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)